molecular formula C15H21NO4 B2966517 3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid CAS No. 927965-76-2

3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid

Cat. No.: B2966517
CAS No.: 927965-76-2
M. Wt: 279.336
InChI Key: DCEPFRJNIIIEJM-UHFFFAOYSA-N
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Description

3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.336. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Optical Resolution and Crystal Structure Analysis : Sakai et al. (1993) discussed the optical resolution of 1-(3-methoxyphenyl)ethylamine, a key intermediate for new phenyl carbamate drugs, using mandelic acid. This work highlights the importance of stereochemistry in drug development and the application of crystallography in understanding molecular arrangements (Sakai et al., 1993).

  • Renewable Building Blocks for Polymer Synthesis : Trejo-Machin et al. (2017) explored phloretic acid as a sustainable alternative to phenol for enhancing the reactivity of molecules towards benzoxazine ring formation. This research demonstrates the potential of renewable resources in creating materials with desirable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

  • Extraction Techniques for Carboxylic Acids : Keshav et al. (2009) investigated the extraction of propionic acid using Aliquat 336 in various diluents, a process relevant for the recovery of carboxylic acids from fermentation broths. This study is crucial for the chemical and pharmaceutical industries, showcasing a method for separating and purifying key compounds (Keshav et al., 2009).

  • Enzymatic Resolution of Alcohols : The work by Kita et al. (2000) presented 1-ethoxyvinyl esters as acyl donors for the enzymatic resolution of racemic alcohols, highlighting a convenient method for producing enantiomerically pure substances. This research contributes to synthetic organic chemistry, especially in the context of pharmaceutical synthesis (Kita et al., 2000).

Mechanism of Action

Mode of Action

Based on its structure, it can be inferred that it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic compounds with the help of a metal catalyst, typically palladium. The process involves oxidative addition, transmetalation, and reductive elimination steps .

Result of Action

Based on its potential participation in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Action Environment

The action, efficacy, and stability of 3-{[1-(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or enzymes that can interact with it. For instance, the rate of Suzuki–Miyaura cross-coupling reactions can be influenced by the type of boron reagent used and the reaction conditions .

Properties

IUPAC Name

4-[1-(2-ethoxy-5-methylphenyl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-20-13-6-5-10(2)9-12(13)11(3)16-14(17)7-8-15(18)19/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEPFRJNIIIEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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